molecular formula C14H10S B3048460 Benzenethiol, 4-(phenylethynyl)- CAS No. 170159-25-8

Benzenethiol, 4-(phenylethynyl)-

Cat. No.: B3048460
CAS No.: 170159-25-8
M. Wt: 210.3 g/mol
InChI Key: PZDRMOUJZHZLOG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenethiol, 4-(phenylethynyl)-, typically involves the reaction of 4-bromobenzenethiol with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for benzenethiol, 4-(phenylethynyl)-, are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, 4-(phenylethynyl)-, can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The phenylethynyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Addition: The triple bond in the phenylethynyl group can undergo addition reactions with halogens or hydrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or iodine in the presence of a base.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.

    Addition: Halogens like bromine or hydrogen gas in the presence of a palladium catalyst can be used for addition reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Halogenated or nitrated derivatives.

    Addition: Dihalogenated or hydrogenated products.

Scientific Research Applications

Benzenethiol, 4-(phenylethynyl)-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenethiol, 4-(phenylethynyl)-, involves its ability to participate in various chemical reactions due to the presence of the thiol and phenylethynyl groups. The thiol group can form strong bonds with metals, making it useful in catalysis and material science. The phenylethynyl group can undergo addition and substitution reactions, allowing for the modification of the compound’s structure and properties .

Comparison with Similar Compounds

Similar Compounds

    Benzenethiol: The parent compound with a thiol group attached to a benzene ring.

    Phenylacetylene: Contains a phenylethynyl group but lacks the thiol group.

    4-Bromobenzenethiol: Similar structure but with a bromine atom instead of the phenylethynyl group.

Uniqueness

The presence of both functional groups allows for a wider range of chemical modifications and interactions compared to its similar compounds .

Properties

IUPAC Name

4-(2-phenylethynyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10S/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDRMOUJZHZLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454672
Record name Benzenethiol, 4-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170159-25-8
Record name Benzenethiol, 4-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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